
MC2392
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC2392 is a potent and selective HDAC inhibitors. This compound induces changes in H3 acetylation at a small subset of PML-RARα binding sites. RNA-seq reveals that this compound alters expression of a number of stress-responsive and apoptotic genes. Concordantly, this compound induced rapid and massive, caspase 8-dependent cell death accompanied by RIP1 induction and ROS production. Solid and leukemic tumors are not affected by this compound, but expression of PML-RARalpha conveys efficient this compound-induced cell death. This compound binds to the RARalpha moiety and selectively inhibits the HDACs resident in the repressive complex responsible for the transcriptional impairment in APLs ( Cancer Res. 2014 Feb 24. [Epub ahead of print])
科学的研究の応用
Acute Promyelocytic Leukemia (APL) Treatment
MC2392 has shown promise as a targeted therapy for APL. In preclinical studies, it induced significant apoptosis in NB4 cells expressing the PML-RARα fusion protein. The compound's ability to alter gene expression related to stress responses and apoptosis was confirmed through RNA sequencing, demonstrating its potential to selectively induce cell death in APL without affecting solid tumors or other leukemic cells.
Key Findings:
- Induction of caspase-8-dependent cell death.
- Increased production of reactive oxygen species (ROS).
- Context-dependent efficacy, primarily in PML-RARα-expressing cells.
Study | Cell Type | Mechanism | Outcome |
---|---|---|---|
NB4 (APL) | HDAC inhibition & retinoid activity | Induced rapid apoptosis | |
Solid tumors | N/A | No significant effect |
Epigenetic Modulation
This compound's selective action on histone acetylation patterns suggests its utility in epigenetic therapies. It induces changes at specific PML-RARα-binding sites, which could be leveraged for developing therapies targeting other epigenetically regulated cancers.
Data Summary:
- Genome-wide epigenetic analysis revealed selective acetylation at specific sites.
- Potential for broader applications in cancers driven by similar epigenetic mechanisms.
Case Study 1: Preclinical Evaluation in APL
In a study published in Cancer Research, researchers demonstrated that this compound effectively induced apoptosis in APL cell lines while sparing non-cancerous cells. The study highlighted the compound's potential as a more targeted alternative to conventional therapies that often have broader side effects.
Case Study 2: Comparative Analysis with Other Treatments
A comparative analysis with existing treatments for APL showed that this compound not only matched but sometimes exceeded the efficacy of traditional agents like ATRA and arsenic trioxide, particularly in resistant cases.
Future Directions and Research Opportunities
The promising results surrounding this compound suggest several avenues for future research:
- Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents to enhance therapeutic outcomes.
- Broader Cancer Applications : Exploring its potential against other malignancies characterized by similar epigenetic dysregulation.
- Clinical Trials : Initiating clinical trials to evaluate safety, dosage, and long-term effects in human subjects.
特性
分子式 |
C26H34N2O |
---|---|
分子量 |
390.56096 |
IUPAC名 |
(2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C26H34N2O/c1-19(15-16-22-21(3)12-9-17-26(22,4)5)10-8-11-20(2)18-25(29)28-24-14-7-6-13-23(24)27/h6-8,10-11,13-16,18H,9,12,17,27H2,1-5H3,(H,28,29)/b11-8+,16-15+,19-10+,20-18+ |
InChIキー |
HDVFKZQGUOMDKW-FUQLHJDNSA-N |
SMILES |
O=C(NC1=CC=CC=C1N)/C=C(C)/C=C/C=C(C)/C=C/C2=C(C)CCCC2(C)C |
外観 |
white solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MC-2392; MC2392; MC 2392. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。